Product packaging for Disulfide, dihexadecyl(Cat. No.:CAS No. 1561-75-7)

Disulfide, dihexadecyl

Cat. No.: B072112
CAS No.: 1561-75-7
M. Wt: 515 g/mol
InChI Key: GUBWMRCVCQFLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Long-Chain Dialkyl Disulfides in Modern Chemical Science

Long-chain dialkyl disulfides, including dihexadecyl disulfide, are integral to numerous areas of modern chemical science. Their amphiphilic nature, arising from the polar disulfide group and nonpolar alkyl chains, allows them to form highly ordered self-assembled monolayers (SAMs) on various substrates, most notably gold. acs.orgacs.org This property is fundamental to the development of nanoscale devices, coatings with precise molecular organization, and platforms for studying interfacial phenomena. The investigation of these monolayers provides insights into molecular packing, surface coverage, and chain orientation, which are crucial for applications in nanotechnology and materials science. acs.org

The disulfide bond itself is a key functional group, offering reversible covalent chemistry that is responsive to redox stimuli. rsc.org This dynamic nature is exploited in the design of "smart" materials and drug delivery systems. For instance, disulfide cross-linked micelles can encapsulate therapeutic agents and release them in specific environments, such as the reductive milieu of tumor cells. Furthermore, the long alkyl chains contribute to the lipophilicity of these molecules, influencing their interaction with biological membranes and their potential as bioactive compounds. sciforum.net

Evolution of Disulfide Chemistry in Molecular and Supramolecular Systems

The chemistry of the disulfide bond has evolved significantly, moving from its traditional role in stabilizing protein structures to becoming a versatile tool in the construction of complex molecular and supramolecular architectures. rsc.org The reversible nature of the disulfide linkage under specific conditions has been harnessed in the field of dynamic covalent chemistry (DCC). researchgate.netncl.ac.uk DCC allows for the formation of adaptive systems that can reconfigure their structure in response to external stimuli, leading to the development of self-healing materials and stimuli-responsive polymers. rsc.orgresearchgate.net

In supramolecular chemistry, disulfide exchange reactions are influenced by subtle non-covalent interactions, such as hydrophobic effects and hydrogen bonding, enabling the assembly of intricate structures. rsc.org The combination of dynamic disulfide bonds with other recognition motifs, like host-guest interactions, has led to the creation of multi-stimuli-responsive supramolecular polymers. rsc.org The ability to control the assembly and disassembly of these systems through redox chemistry has opened up new avenues for creating functional materials with tailored properties. For example, the ring-opening polymerization of cyclic disulfides can be initiated to form polymers that depolymerize under reductive conditions, a process with potential applications in drug delivery. researchgate.net

Broader Relevance within Organosulfur Compound Research Paradigms

Dihexadecyl disulfide is part of the larger family of organosulfur compounds, which are increasingly recognized for their diverse applications and unique chemical reactivity. frontiersin.org Research in this area is driven by the desire to develop new synthetic methodologies and to explore the novel properties of sulfur-containing molecules. researchgate.net A significant trend in organosulfur chemistry is the use of these compounds in desulfurative functionalization reactions, where the carbon-sulfur bond is cleaved to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov This approach has been utilized in the synthesis of carboxylic acid derivatives using carbon dioxide as a sustainable C1 feedstock. nih.gov

The study of organosulfur compounds also encompasses the investigation of their electronic and structural properties, with theoretical studies predicting the stability and interesting characteristics of hypervalent sulfur species. acs.org Furthermore, the pharmacological potential of organosulfur compounds is a major area of research, with studies focusing on their antioxidant, anticancer, and antimicrobial activities. frontiersin.org The insights gained from fundamental studies on compounds like dihexadecyl disulfide contribute to the broader understanding of structure-property relationships within the vast landscape of organosulfur chemistry. The synthesis and characterization of various organosulfur compounds, including those with long alkyl chains, continue to be an active area of investigation. tandfonline.comresearchgate.net

Chemical and Physical Properties of Dihexadecyl Disulfide

PropertyValueReference
CAS Number 1561-75-7 sigmaaldrich.com
Molecular Formula C₃₂H₆₆S₂ sigmaaldrich.com
Molecular Weight 515.00 g/mol sigmaaldrich.com
Appearance Solid tandfonline.com
Flash Point > 110 °C (closed cup) sigmaaldrich.com
Water Solubility Insoluble chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H66S2 B072112 Disulfide, dihexadecyl CAS No. 1561-75-7

Properties

IUPAC Name

1-(hexadecyldisulfanyl)hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBWMRCVCQFLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061783
Record name Disulfide, dihexadecyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-75-7
Record name Dihexadecyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1561-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexadecyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecyl disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disulfide, dihexadecyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, dihexadecyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexadecyl disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHEXADECYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GV07UB7SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Precursors for Dihexadecyl Disulfide

Oxidation-Based Synthetic Routes to Dihexadecyl Disulfide

The formation of dihexadecyl disulfide from hexadecanethiol is fundamentally an oxidative process, where two thiol groups are coupled to form a disulfide bond. This transformation can be achieved through several specific methods.

Controlled Oxidation of Hexadecanethiol Precursors

A prevalent method for synthesizing dihexadecyl disulfide involves the direct oxidation of hexadecanethiol. rsc.org This process is a cornerstone of disulfide bond formation and can be accomplished using a variety of oxidizing agents. nih.gov The general mechanism involves the removal of hydrogen atoms from the thiol groups of two hexadecanethiol molecules, leading to the formation of a stable sulfur-sulfur bond. nih.gov

One specific example of this is the oxidation of hexadecanethiol using iodine (I₂). rsc.org In this reaction, iodine acts as the oxidizing agent, facilitating the coupling of the thiol molecules. The reaction is typically carried out in a suitable solvent system, such as a mixture of ethanol (B145695) and methanol, at room temperature. rsc.org The progress of the reaction can be monitored, and any excess iodine can be neutralized with a reducing agent like sodium bisulfite. rsc.org

The choice of oxidant is crucial and can influence the reaction conditions and yield. While iodine is a common choice, other oxidizing agents are also employed in the broader context of disulfide synthesis from thiols. rsc.org The oxidation process is essentially a two-step event, starting with the formation of a reactive sulfur intermediate which then combines with another thiol molecule to form the disulfide. nih.gov

Catalyzed Disulfide Formation Reactions in Organic Synthesis

In addition to direct oxidation, catalyzed reactions offer an efficient route to disulfide formation. While not always specific to dihexadecyl disulfide in the available literature, these methods are applicable to the synthesis of long-chain dialkyl disulfides.

Copper-catalyzed reactions, for instance, have been shown to be effective in forming sulfur-sulfur bonds. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org These methods often involve the use of a copper(I) salt as a catalyst in the presence of a suitable ligand and base. organic-chemistry.org Such catalytic systems can facilitate the coupling of various sulfur-containing precursors. While the provided research often focuses on the synthesis of unsymmetrical disulfides or sulfenamides, the underlying principles of activating a sulfur species for coupling are relevant. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Another catalytic approach involves the use of a modified magnesia-chromia-alumina catalyst for the synthesis of thiophene (B33073) from dialkyl disulfides, indicating that catalytic systems can be tailored for specific transformations involving disulfide bonds. researchgate.net Furthermore, dual-nano assisted synthesis using indium oxide nanoparticles as a catalyst has been reported for the formation of symmetrical disulfides from alkyl halides. tandfonline.com

Alternative Synthetic Pathways for Long-Chain Dialkyl Disulfides

Beyond the direct oxidation of thiols, alternative synthetic strategies exist for the preparation of long-chain dialkyl disulfides like dihexadecyl disulfide. These methods often start from precursors other than thiols, providing flexibility in the choice of starting materials.

One notable alternative involves the use of Bunte salts (S-alkyl thiosulfates). rsc.orgmyttex.netrsc.org Bunte salts are typically prepared from the reaction of an alkyl halide with sodium thiosulfate (B1220275). rsc.orgmyttex.net These intermediates can then be converted to disulfides. For instance, the reaction of an alkyl halide with sodium thiosulfate in a solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to the one-pot synthesis of symmetrical disulfides. rsc.org The proposed mechanism involves the initial formation of the Bunte salt, followed by its hydrolysis to a thiol in situ, which is then oxidized by the DMSO to the disulfide. rsc.org

Another approach utilizes thiourea (B124793) as a sulfur source. Alkyl halides can be converted to their corresponding symmetrical disulfides in a one-pot reaction with thiourea and an oxidizing agent. researchgate.net This method avoids the handling of foul-smelling thiols directly. researchgate.net Various oxidants can be employed in these systems, including manganese dioxide (MnO₂) and hexamethyldisilazane (B44280) (HMDS) in DMSO. researchgate.net

Furthermore, the reaction of alkyl halides with sodium sulfide (B99878) (Na₂S) or sodium thiosulfate in the presence of a phase-transfer catalyst can also yield symmetrical disulfides. researchgate.net These methods offer practical and often environmentally friendlier routes to long-chain dialkyl disulfides. rsc.org

Purification and Isolation Techniques in Academic Synthesis Protocols

The purification and isolation of dihexadecyl disulfide are critical steps to obtain a product of high purity, which is essential for many of its applications, such as in the formation of self-assembled monolayers. uts.edu.auutwente.nl

Following the synthesis, the crude product is often a mixture containing the desired disulfide, unreacted starting materials, and byproducts. A common initial step is to remove any solid precipitates, such as sintered gold in syntheses involving gold nanoparticles, by filtration. uts.edu.au

Solvent extraction is a widely used technique to separate the disulfide from impurities. rsc.org For example, after an oxidation reaction, the reaction mixture can be partitioned between an organic solvent (like ether) and water. The organic phase, containing the less polar disulfide, is then separated, washed, and dried. rsc.org

For further purification, chromatographic methods are often employed. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase allows for the separation of the disulfide from other components based on their differing polarities. alfa-chemistry.com The choice of eluent (solvent system) is critical for achieving good separation.

Recrystallization is another powerful purification technique for solid compounds like dihexadecyl disulfide. This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, causing the pure disulfide to crystallize out while impurities remain in the solution.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. uts.edu.au For instance, ¹H NMR spectroscopy can confirm the structure of the dihexadecyl disulfide and identify any residual impurities. uts.edu.au

Mechanistic Investigations of Dihexadecyl Disulfide Reactivity and Transformations

Redox Chemistry of the Disulfide Bond in Dihexadecyl Disulfide Systems

The interconversion between the disulfide and its corresponding thiol, hexadecanethiol, is a cornerstone of its chemistry, defining its role in various chemical and biological systems. acs.orglibretexts.org This redox activity involves the transfer of electrons, leading to either the cleavage (reduction) or formation (oxidation) of the S-S bond. libretexts.org

The reduction of dihexadecyl disulfide results in the cleavage of the S-S bond to form two molecules of the corresponding thiol, hexadecanethiol. This process is fundamentally a gain of electrons and can be initiated by a variety of reducing agents and conditions. The regeneration of the thiol from the disulfide is critical in applications such as drug delivery, where the disulfide bond acts as a cleavable linker in response to a reductive environment.

Thiol-Based Reducing Agents: A common pathway for disulfide reduction is through thiol-disulfide exchange. nih.gov This reaction is prevalent in biological systems, where thiol-containing molecules like glutathione (B108866) (GSH) are abundant. libretexts.org The mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the dihexadecyl disulfide bond. This leads to the formation of a mixed disulfide and a hexadecanethiolate anion. A second thiol reductant then reacts with the mixed disulfide to release the second hexadecanethiolate molecule. nih.gov Dithiothreitol (B142953) (DTT) is a particularly effective dithiol reducing agent because the formation of a stable six-membered cyclic disulfide in its oxidized form provides a strong thermodynamic driving force for the reaction. biosynth.com

Phosphine-Based Reducing Agents: Tertiary phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly efficient and widely used for reducing disulfides. biosynth.combris.ac.uk TCEP is odorless, water-soluble, and effective over a broad pH range. biosynth.com The mechanism involves the nucleophilic attack of the phosphorus atom on the disulfide bond. researchgate.net This process is irreversible due to the formation of the very stable TCEP oxide. nih.gov

Electrocatalytic Reduction: Recent advancements have demonstrated the viability of electrocatalytic systems for disulfide reduction. chemistryviews.org These methods offer a sustainable alternative to stoichiometric reagents. A typical system may use a catalyst like vitamin B12 in an electrochemical cell to facilitate the electron transfer required for cleaving the disulfide bond, yielding the corresponding thiols with high efficiency. chemistryviews.orgiitk.ac.in

Reducing Agent Mechanism Type Key Characteristics Reference(s)
Glutathione (GSH)Thiol-Disulfide ExchangeBiologically relevant; concentration is high in intracellular environments. libretexts.org
Dithiothreitol (DTT)Thiol-Disulfide ExchangeForms a stable cyclic product, providing a strong driving force. biosynth.com
Tris(2-carboxyethyl)phosphine (TCEP)Nucleophilic Attack by PhosphorusFast, effective over a wide pH range, and irreversible. biosynth.combris.ac.uk
Electrocatalysis (e.g., with Vitamin B12)Catalytic Electron TransferSustainable approach, avoiding stoichiometric chemical reagents. chemistryviews.orgiitk.ac.in

The oxidation of hexadecanethiol serves as the primary route for the synthesis of dihexadecyl disulfide. This process involves the removal of hydrogen atoms from the thiol groups of two separate molecules and the formation of a covalent bond between the sulfur atoms.

A variety of oxidizing agents can be employed for this transformation, with the choice of agent influencing the reaction conditions and efficiency.

Mild Oxidants: Air (oxygen) can serve as a mild and cost-effective oxidant, though the reaction is typically slow. The process can be accelerated through the use of catalysts.

Common Reagents: Iodine (I₂) and hydrogen peroxide (H₂O₂) are effective oxidizing agents that provide clean and efficient conversion of thiols to disulfides. However, careful control of stoichiometry is necessary to prevent over-oxidation. pressbooks.pub

Dimethyl Sulfoxide (B87167) (DMSO): At elevated temperatures, DMSO can function as both a solvent and a mild oxidant, a method often used in industrial synthesis.

Under harsh oxidizing conditions, the sulfur atoms of the disulfide bond can be further oxidized to higher oxidation states, leading to the formation of thiosulfinates, thiosulfonates, and ultimately, sulfonic acids. This represents a significant molecular transformation beyond the simple thiol-disulfide interconversion.

Disulfide Bond Cleavage Mechanistic Studies

The scission of the disulfide bond in dihexadecyl disulfide is a critical reaction that has been studied to understand its stability and reactivity. The primary mechanism involves nucleophilic attack on one of the sulfur atoms.

The cleavage of the disulfide bond typically proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. researchgate.netpressbooks.pubnih.gov In this concerted, one-step mechanism, a nucleophile attacks one of the sulfur atoms, which acts as the electrophilic center. Simultaneously, the bond between the two sulfur atoms breaks, and the other sulfur atom departs as part of a leaving group (a thiolate). nih.goviitk.ac.in

The general scheme for an S_N2 reaction at a sulfur atom is: Nu⁻ + R-S-S-R → [Nu···S(R)···S-R]⁻ → Nu-S-R + ⁻S-R

Common nucleophiles that initiate this reaction include:

Thiolates (RS⁻): This leads to the thiol-disulfide exchange reaction, a reversible process crucial in biological redox regulation. researchgate.net

Phosphines (R₃P): As seen with TCEP, phosphines are potent nucleophiles for sulfur, leading to an irreversible cleavage of the disulfide bond. researchgate.netnih.gov

The reactivity of dihexadecyl disulfide in S_N2 reactions is influenced by the steric hindrance from its long C16 alkyl chains. This bulkiness can slow the kinetics of nucleophilic attack compared to smaller, less hindered disulfides like dimethyl disulfide.

The rate and efficiency of disulfide bond cleavage are highly dependent on the surrounding chemical environment and the presence of catalysts.

Reductive Environments: The intracellular environment is highly reductive due to a high concentration of glutathione (GSH), which promotes the rapid cleavage of disulfide bonds in molecules that enter the cell. u-tokyo.ac.jp This is a key principle in the design of disulfide-linked drug delivery systems.

Enzymatic Catalysis: In biological systems, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) catalyze disulfide bond cleavage. nih.gov These enzyme systems use cofactors like NADPH to facilitate the reduction, enabling precise control over protein folding and activity. nih.gov

pH: The pH of the solution plays a critical role, particularly for thiol-disulfide exchange. The nucleophile in this reaction is the thiolate anion (RS⁻), not the protonated thiol (RSH). Therefore, the reaction rate is dependent on the pKa of the reducing thiol and the pH of the medium, with higher pH favoring the deprotonated, more nucleophilic form. biosynth.com

Photocatalysis: Disulfide bonds can be cleaved using visible light in the presence of a suitable photoredox catalyst. u-tokyo.ac.jp This method allows for spatiotemporal control over the cleavage reaction.

Influencing Factor Effect on Bond Scission Mechanism Reference(s)
Reductive Environment (e.g., intracellular)Promotes cleavageHigh concentration of reducing agents like glutathione drives the reaction forward. u-tokyo.ac.jp
Enzymes (e.g., Thioredoxin)Catalyzes cleavageProvides a specific pathway for electron transfer to the disulfide bond. nih.gov
pHAffects rate of thiol-based reductionHigher pH increases the concentration of the more nucleophilic thiolate anion. biosynth.com
Light/PhotocatalystsInitiates cleavageA photoredox catalyst absorbs light and initiates an electron transfer process that leads to bond scission. u-tokyo.ac.jp

Interfacial Reactivity and Ligand Exchange Phenomena

The long hexadecyl chains of dihexadecyl disulfide impart amphiphilic character, leading to significant interfacial activity, most notably the formation of self-assembled monolayers (SAMs) on surfaces like gold. nist.gov The disulfide group serves as the headgroup that chemisorbs to the metal surface. Upon adsorption, the S-S bond cleaves, and two sulfur atoms form strong covalent bonds with the gold surface, resulting in a densely packed monolayer of hexadecylthiolate. nist.gov

Studies on the closely related dioctadecyl disulfide have shown that the formation of these monolayers is a dynamic process. Initially, the molecules exist in a disordered, liquid-like phase on the surface. As the surface coverage increases, they organize into a well-ordered, crystalline-like phase with the alkyl chains in an all-trans configuration, oriented nearly perpendicular to the surface. nist.gov

These established monolayers are not static. They can undergo ligand exchange reactions where molecules in the solution can displace the adsorbed thiolates. researchgate.net This is a form of nucleophilic substitution at the surface. For example, if a gold surface with a dihexadecyl disulfide-derived monolayer is exposed to a solution of a different thiol, an equilibrium will be established where some of the original hexadecylthiolate molecules are replaced by the new thiol. researchgate.net This interfacial reactivity is fundamental for modifying the surface properties of materials and for applications in nanoscience and biosensing. researchgate.net

Behavior on Metal Surfaces and Self-Assembled Monolayer Dynamics

The interaction of dihexadecyl disulfide with metal surfaces is a cornerstone of its application in nanotechnology and materials science, primarily through the formation of Self-Assembled Monolayers (SAMs). The behavior and dynamics of these monolayers are dictated by the specific metal substrate, the solvent environment, and temperature.

On Gold (Au) Surfaces: Dihexadecyl disulfide readily forms well-ordered SAMs on gold substrates. rsc.org The process involves the cleavage of the relatively weak sulfur-sulfur bond, leading to the chemisorption of two hexadecylthiolate (C16H33S-) moieties onto the gold surface. researchgate.net Studies on analogous long-chain dialkyl disulfides, such as dioctadecyl disulfide, provide detailed insights into the kinetics and mechanism of this process. The formation of the monolayer from solution follows a two-step model. Initially, there is a rapid adsorption phase where a disordered, low-coverage film is formed. In this phase, the alkyl chains are characterized by significant gauche defects but are generally oriented upright. nist.gov This is followed by a much slower second phase, where the monolayer reorganizes into a densely packed, crystalline, all-trans configuration over several hours. nist.govacs.org This two-phase coexistence model effectively describes the evolution of the molecular structure as surface density increases. nist.gov The final SAM structure is highly ordered, with the alkyl chains tilted at approximately 30 degrees from the surface normal to maximize van der Waals interactions.

On Silver (Ag) and Copper (Cu) Surfaces: Dihexadecyl disulfide is also utilized in forming protective anti-tarnish films on silver and copper surfaces. google.comgoogle.comgoogle.comepo.org Similar to gold, the mechanism involves the cleavage of the S-S bond and the formation of a strong sulfur-metal bond. On copper, dioctadecyl disulfide has been identified as a superior promoter for dropwise condensation of steam, indicating the formation of a robust, hydrophobic monolayer. asme.org These films act as a barrier, inhibiting corrosion and sulfidation from environmental factors. google.comgoogle.com The resulting SAMs are hydrophobic and densely packed, effectively protecting the underlying metal. google.com

On Platinum (Pt) and Palladium (Pd) Surfaces: The adsorption of long-chain disulfides has also been observed on platinum group metals. Studies on dioctadecyl disulfide show adsorption onto both palladium and platinum surfaces. liverpool.ac.uk The interaction on these metals also leads to the formation of organized monolayers, although the specific structural details and bond energies can differ from those on coinage metals like gold and silver. The formation of an interface dipole upon chemisorption alters the work function of the metal surface, a phenomenon that is dependent on the specific metal. aps.orgrsc.org

The dynamics of these SAMs are crucial for their function. The molecules within the monolayer are not static and can undergo structural transitions. For instance, long-term storage or annealing can induce changes in molecular orientation and packing. researchgate.net The stability and ordering of the SAM are a result of the interplay between the sulfur-metal bond, van der Waals forces between the long alkyl chains, and any terminal group interactions.

Metal SurfaceInteraction MechanismMonolayer CharacteristicsPrimary Research Finding
Gold (Au)Cleavage of S-S bond, formation of Au-S bonds. researchgate.netHighly ordered, crystalline, two-phase formation kinetics. nist.govForms well-defined SAMs with upright, all-trans alkyl chains in the final phase. nist.govacs.org
Silver (Ag)Cleavage of S-S bond, formation of Ag-S bonds. google.comDensely packed, hydrophobic, protective film. google.comUsed in anti-tarnish compositions to prevent sulfidation. google.comepo.org
Copper (Cu)Cleavage of S-S bond, formation of Cu-S bonds. google.comRobust, hydrophobic monolayer.Acts as an effective promoter for dropwise condensation, indicating strong film formation. asme.org
Platinum (Pt) & Palladium (Pd)Adsorption onto the metal surface. liverpool.ac.ukOrganized monolayer formation.Adsorption of analogous disulfides confirmed, altering surface electronic properties. liverpool.ac.ukaps.org

Ligand Removal and Exchange in Nanoparticle Systems

Ligand exchange is a critical process for modifying the surface chemistry of pre-synthesized nanoparticles (NPs), enabling their transfer between different solvent phases and the introduction of new functionalities. researchgate.netmdpi.com Disulfides, including dihexadecyl disulfide, can play a role in these ligand exchange and removal processes, which are often governed by thermodynamic or kinetic factors. researchgate.net

The mechanism of ligand exchange involves the displacement of existing ligands on the nanoparticle surface by new ligands from the surrounding solution. mdpi.comacs.org In the case of gold nanoparticles (AuNPs), which are often stabilized by citrate (B86180) or other weakly bound ligands, the introduction of a solution containing dihexadecyl disulfide can lead to the displacement of these ligands. The disulfide's S-S bond cleaves, and the resulting thiolate moieties form strong, covalent Au-S bonds on the nanoparticle surface, creating a more stable, hydrophobic shell. researchgate.netmdpi.com

Research on the desorption of ligands from nanoparticle surfaces has provided insights into the stability of these bonds. For instance, studies on dioctadecyl disulfide on gold nanoparticles identified different desorption behaviors, suggesting the presence of both strongly chemisorbed alkylthiolate species (RS-Au) and more weakly associated dialkyl disulfide molecules (RS-SR). researchgate.net This indicates a dynamic equilibrium at the nanoparticle surface.

The process of ligand removal is essential for purifying nanoparticles after synthesis to remove excess, unbound ligands. researchgate.net However, even chemically bound ligands can be removed under certain conditions, such as exposure to flow or competitive binding agents. nih.gov The strength of the ligand-nanoparticle bond is paramount; the robust bond formed between sulfur and gold makes disulfide-derived thiolates effective stabilizing agents that are less susceptible to unintentional removal compared to physisorbed ligands. mdpi.com The efficiency of the exchange process can be influenced by the concentration of the incoming disulfide and the chemical nature of both the original and the new ligands.

Degradation Mechanisms and Stability Profiles

The stability of dihexadecyl disulfide and the monolayers it forms is a critical factor for its practical applications. Degradation can occur through several pathways, including thermal decomposition, oxidation, and photodegradation.

Thermal Stability: Dihexadecyl disulfide itself is a relatively stable compound. However, when bound to nanoparticle surfaces, the ligand shell has a finite thermal stability. Thermogravimetric analysis (TGA) of gold nanoparticles passivated with hexadecanethiol shows that ligand loss begins at elevated temperatures, triggering the sintering of the nanoparticles. researchgate.net During this process, the desorbed thiolates are released from the gold surface and recombine to form the corresponding dihexadecyl disulfide, which has a relatively low volatility. researchgate.netuow.edu.au This indicates that the Au-S bond can be broken thermally, leading to the reformation of the disulfide.

Chemical and Oxidative Stability: Self-assembled monolayers formed from disulfides or thiols on gold are known to have limited long-term stability in ambient air. researchgate.net The sulfur-gold bond is susceptible to oxidation, which can lead to the degradation of the monolayer over time. researchgate.net Studies have shown that a significant portion of a thiol-based SAM can be lost after just one to two weeks of storage at room temperature in air. researchgate.net The degradation process can involve the oxidation of the sulfur headgroup, which weakens its bond to the gold surface and can lead to desorption of the alkyl chain. This oxidative instability is a significant challenge for the long-term use of these SAMs in devices exposed to atmospheric conditions. researchgate.net

Stability in Solution: The disulfide bond itself can be cleaved under reducing conditions. ontosight.ai In biological contexts or environments containing reducing agents like dithiothreitol (DTT), the S-S bond can be broken to yield two thiol groups. researchgate.net This redox activity is a key feature exploited in drug delivery systems but represents a degradation pathway in other applications. The stability is also pH-dependent; disulfide bond shuffling, a process where disulfide bonds break and reform with different partners, is generally minimal under neutral or slightly acidic conditions but can increase at higher pH. frontiersin.org

Thermodynamic and Kinetic Analyses of Dihexadecyl Disulfide Reactions

The primary reaction mechanism for dihexadecyl disulfide in the context of SAM formation and ligand exchange is thiol-disulfide exchange. While specific thermodynamic and kinetic parameters for dihexadecyl disulfide are not extensively reported, the general principles governing these reactions are well-established and can be applied. unideb.hunih.gov

Reaction Kinetics: Thiol-disulfide exchange is typically a bimolecular nucleophilic substitution reaction (SN2). nih.gov The reaction proceeds via the attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R'). This forms a transient tri-sulfur intermediate, which then resolves by breaking the original disulfide bond, releasing a different thiolate anion.

R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

The rate of this reaction is first-order with respect to both the thiolate and the disulfide concentrations. nih.gov Consequently, the reaction rate is highly dependent on the pH of the system, as the concentration of the reactive thiolate anion increases with pH. The pKa of the corresponding thiol is a critical parameter; a lower pKa means a higher concentration of the nucleophilic thiolate at a given pH, leading to a faster reaction rate.

Kinetic studies of disulfide reduction by hydrogen sulfide (B99878) reveal a multi-step process. The initial step is a simple thiol-disulfide exchange, which can be followed by further reduction steps. unideb.hu The rate constants for these subsequent steps can be significantly larger than that of the initial reaction, indicating that once the reaction is initiated, it can proceed rapidly to completion. unideb.hu

Thermodynamic Considerations: From a thermodynamic perspective, thiol-disulfide exchange reactions are generally isoenergetic when the pKa values of the involved thiols are similar. The position of the equilibrium is determined by the relative stability of the reactants and products. nih.gov In biological systems, redox homeostasis is balanced by the thiol-disulfide pool, but the actual partitioning of reaction pathways is often kinetically, rather than thermodynamically, controlled. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis of Dihexadecyl Disulfide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of chemical compounds. In the context of dihexadecyl disulfide, NMR provides detailed information about the arrangement of atoms within the molecule.

Proton NMR (1H NMR) Applications in Disulfide Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly useful for analyzing the structure of long-chain dialkyl disulfides like dihexadecyl disulfide. tandfonline.comresearchgate.net By measuring the chemical shifts of the hydrogen atoms (protons), their arrangement and chemical environment can be determined.

In long-chain symmetric di-n-alkyl disulfides, including dihexadecyl disulfide, the protons on the carbon atom adjacent to the sulfur-sulfur (S-S) bond (α-methylene protons) exhibit a characteristic chemical shift. tandfonline.com As the length of the sulfur moiety increases, a downfield chemical shift is observed for these α-methylene protons. tandfonline.com The remaining methylene (B1212753) protons along the alkyl chains typically appear as a broad multiplet, while the terminal methyl protons have a distinct chemical shift.

A study on dioctadecyl disulfide, a similar long-chain disulfide, provides insight into the expected chemical shifts for dihexadecyl disulfide. In this study, the α-methylene protons adjacent to the S-S group appeared as a triplet, and the long chain of methylene groups showed broad resonances. amazonaws.com The terminal methyl group protons also showed a characteristic signal. amazonaws.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Long-Chain Dialkyl Disulfides

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
α-Methylene (α-CH₂)2.5 - 2.7Triplet
Methylene Chain (-(CH₂)n-)1.2 - 1.7Multiplet
Terminal Methyl (-CH₃)0.8 - 0.9Triplet

Note: The exact chemical shifts can vary depending on the solvent and the specific long-chain alkyl disulfide being analyzed.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and characterizing the conformational properties of molecules like dihexadecyl disulfide.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of specific functional groups. In the analysis of dihexadecyl disulfide, FTIR can confirm the presence of alkyl chains and provide information about their conformational order. tandfonline.comresearchgate.net

The FTIR spectra of long-chain dialkyl disulfides are characterized by prominent peaks corresponding to the stretching and bending vibrations of the C-H bonds in the methylene and methyl groups. utwente.nl The positions of these bands, particularly the symmetric and asymmetric CH₂ stretching vibrations, can indicate the degree of conformational order (e.g., all-trans vs. gauche conformations) of the alkyl chains. While the S-S stretching vibration is often weak or absent in the IR spectrum, the C-S stretching vibration can sometimes be observed. researchgate.net

Raman Spectroscopy for Chemical Fingerprinting

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to non-polar bonds, making it an excellent tool for studying the S-S bond in disulfides. researchgate.nettandfonline.com The Raman spectrum of dihexadecyl disulfide provides a unique chemical fingerprint, with characteristic peaks for the S-S and C-S stretching vibrations. tandfonline.comresearchgate.net

The S-S stretching frequency is highly dependent on the dihedral angle of the C-S-S-C group and can vary for different conformers (e.g., gauche vs. trans). nih.gov In the solid state, long-chain dialkyl disulfides like dioctadecyl disulfide have been shown to exhibit multiple strong peaks in the Raman spectrum attributed to S-S stretching. tandfonline.com The C-S stretching vibrations typically appear as weak peaks in the spectrum. tandfonline.com

Interactive Data Table: Typical Vibrational Frequencies for Long-Chain Dialkyl Disulfides

Vibrational Mode Typical Raman Shift (cm⁻¹) Typical FTIR Frequency (cm⁻¹)
S-S Stretch480 - 540Weak or Inactive
C-S Stretch625 - 800600 - 800
CH₂ Asymmetric Stretch~2920
CH₂ Symmetric Stretch~2850
CH₃ Asymmetric Stretch~2960
CH₂ Scissoring~1470

Note: The specific frequencies can be influenced by the physical state (solid or liquid) and the conformation of the molecule.

X-ray Spectroscopy Techniques for Surface and Electronic Structure Analysis

X-ray spectroscopy techniques are powerful for probing the elemental composition and chemical states of atoms within a material, particularly at surfaces.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.orgnih.govmdpi.com When analyzing dihexadecyl disulfide, XPS can provide crucial information about the sulfur atoms and their bonding environment.

The S 2p core level spectrum is of particular interest. For unbound dialkyl disulfides, the S 2p₃/₂ binding energy is typically observed in the range of 163 to 164 eV. diva-portal.orgacs.org When these molecules adsorb onto a gold surface, a new peak appears at a lower binding energy, around 162 eV, which is attributed to the formation of a gold-thiolate bond. acs.orgacs.org This indicates the cleavage of the S-S bond and the formation of a self-assembled monolayer. The presence of multiple sulfur species can be detected in XPS studies, corresponding to bound and unbound forms. acs.org

Interactive Data Table: Representative S 2p Binding Energies for Disulfides

Sulfur Species Typical S 2p₃/₂ Binding Energy (eV)
Unbound Dialkyl Disulfide163.0 - 164.0
Physisorbed Disulfide~163.6
Bound Thiolate (on Gold)~162.0
Sulfur at Au Hollow-Sites~161.3

Note: Binding energies can be influenced by the substrate, the specific molecular environment, and instrument calibration.

Microscopic and Imaging Techniques for Morphological and Surface Characterization

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing surfaces at the atomic and molecular level, providing invaluable insights into the formation and structure of dihexadecyl disulfide self-assembled monolayers (SAMs). researchgate.netacs.orgresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.netnih.govup.ac.zaresearchgate.netjpn.org STM studies have been crucial in elucidating the adsorption processes of dialkyl disulfides on various substrates, most notably gold (Au(111)) and graphite (B72142). researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net

When dihexadecyl disulfide, or its close analog dioctadecyl disulfide (DODS), is adsorbed onto a gold surface, STM imaging reveals the formation of striped phases. acs.orgresearchgate.netresearchgate.net These phases are characterized by corrugation periodicities that are consistent with the molecular length of the corresponding alkanethiolate moieties. acs.orgresearchgate.net This observation provides direct nanoscopic evidence for the cleavage of the S-S bond upon adsorption on gold, leading to the formation of gold-bound thiolates. acs.orgresearchgate.netresearchgate.net The resulting SAMs often exhibit well-ordered molecular arrangements and can form distinct domains with different orientations. researchgate.net

In contrast, when dihexadecyl disulfide is physisorbed on a graphite surface, the adsorption is non-dissociative. researchgate.netacs.orgacs.org STM images of these SAMs show long-range, well-ordered monolayers with a single striped pattern where the periodicity is a function of the intact disulfide molecular length. acs.orgacs.org A key feature in STM images of dihexadecyl disulfide on graphite is the enhanced tunneling current observed over the S-S group compared to the hydrocarbon chain, which appears as bright spots in the images. This contrast allows for the precise location of the disulfide bond within the adsorbed molecule.

The table below summarizes key findings from STM studies on dialkyl disulfide systems:

SubstrateAdsorption TypeKey STM ObservationsReference(s)
Gold (Au(111)) Dissociative (S-S bond cleavage)Formation of striped phases with periodicity matching alkanethiolate length. acs.orgresearchgate.net acs.orgresearchgate.netresearchgate.net
Observation of phase-separated domains of different thiolate species for unsymmetrical disulfides. researchgate.netresearchgate.net
Presence of ordered domains and depressions. acs.org
Graphite Non-dissociative (physisorption)Long-range, well-ordered monolayers with periodicity matching the full disulfide molecule. acs.orgacs.org researchgate.netacs.orgacs.org
Bright spots corresponding to the S-S group due to enhanced tunneling current.
Parallel orientation of molecules to the graphite surface. researchgate.net

It is important to note that the interpretation of STM images requires careful consideration, as the observed features represent a convolution of topography and local electronic density of states. utexas.edu The brightness of the sulfur atoms in dihexadecyl disulfide on graphite, for example, is attributed to a larger molecular polarizability and an increase in the local density of states near the Fermi level. researchgate.net

Scanning Electron Microscopy (SEM) is a versatile imaging technique used to obtain information about the external morphology, texture, and chemical composition of a sample. carleton.edumdpi.com It operates by scanning a focused beam of high-energy electrons over a surface, which generates various signals from the interaction of the electrons with the sample. carleton.edumdpi.comnih.gov For morphological analysis, secondary electron detectors are most commonly used as they provide high-resolution images of the surface topography. mdpi.comnih.gov

In the context of dihexadecyl disulfide, SEM is particularly useful for assessing the morphology of nanoparticles that are stabilized or functionalized with this compound or its thiol equivalent, hexadecanethiol. For instance, SEM has been employed to characterize gold nanoparticles (AuNPs) modified with a nanocomposite film containing dihexadecyl phosphate (B84403), a related long-chain compound. mdpi.com Such analyses reveal the surface morphology of the modified electrode, which is crucial for understanding its performance in sensor applications. mdpi.com

SEM has also been used to study the sintering behavior of hexadecylthiol-stabilized gold nanoparticles. researchgate.net By comparing SEM images before and after heating, the morphological changes, such as the agglomeration and fusion of nanoparticles, can be visualized. researchgate.net This provides critical information on the thermal stability of such systems and the role of the organic capping agent. researchgate.net

The capabilities of SEM in nanoparticle characterization are summarized in the table below:

SEM ApplicationInformation ObtainedRelevance to Dihexadecyl Disulfide SystemsReference(s)
Morphology Assessment Provides high-resolution images of the size, shape, and surface texture of nanoparticles. carleton.edunih.govacademie-sciences.frCharacterizing nanoparticles stabilized by dihexadecyl disulfide or its derivatives. mdpi.comresearchgate.net
Sintering Studies Visualizes changes in nanoparticle morphology upon heating, such as aggregation and fusion.Assessing the thermal stability of dihexadecyl disulfide-capped nanoparticles. researchgate.net
Compositional Analysis (with EDS) Can be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition of the sample. mdpi.commdpi.comConfirming the presence of sulfur and other elements in functionalized nanoparticles. mdpi.com

Modern SEM instruments can achieve nanometer-scale spatial resolution, making them indispensable for the characterization of nanomaterials. academie-sciences.fr

Thermal Analysis Methods for Understanding Molecular Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for studying the thermal stability, decomposition, and volatility of materials. mdpi.comosti.gov

In studies involving dihexadecyl disulfide, TGA is used to assess its volatility and thermal decomposition behavior, particularly in the context of its role as a capping agent for nanoparticles. Research on the sintering of hexadecylthiol-stabilized gold nanoparticles has shown that upon heating, the surface-bound thiyl ligands are released and form dihexadecyl disulfide. researchgate.net TGA experiments indicate that this resulting dihexadecyl disulfide has a relatively low volatility. researchgate.net This low volatility is a key factor in the sintering process, as it influences the temperature at which the nanoparticles fuse. researchgate.netuow.edu.au

TGA can also be used to quantify the organic content in hybrid materials, such as polymer nanocomposites or functionalized nanoparticles. For example, in the study of modified Ti3C2 nanosheets, TGA was used to determine the amount of organic modifier attached to the surface and to study the thermal decomposition behavior of the resulting nanocomposites. mdpi.com The analysis typically involves heating the sample at a constant rate under an inert (e.g., nitrogen or argon) or reactive (e.g., air) atmosphere and recording the mass loss. mdpi.comosti.gov The resulting TGA curve provides information on decomposition temperatures and the amount of residual material. mdpi.com

The table below summarizes the application of TGA in the study of systems related to dihexadecyl disulfide.

TGA ApplicationKey FindingsRelevance to Dihexadecyl DisulfideReference(s)
Volatility Assessment Dihexadecyl disulfide, formed from the thermal desorption of hexadecanethiol from gold nanoparticles, exhibits low volatility.This property affects the sintering temperature of the nanoparticles. researchgate.netuow.edu.au
Decomposition Studies Provides information on the onset and maximum rate of decomposition temperatures for materials. mdpi.comCan be used to determine the thermal stability of dihexadecyl disulfide itself or materials containing it. mdpi.com
Quantification of Organic Content Measures the weight loss associated with the decomposition of organic components in a hybrid material.Can quantify the amount of dihexadecyl disulfide or related ligands on a nanoparticle surface. mdpi.com

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is highly sensitive to the energy changes associated with phase transitions, making it an invaluable tool for characterizing the thermal behavior of materials like dihexadecyl disulfide. wikipedia.orgtechnologynetworks.comnih.govnih.gov

DSC can detect various thermal events, including melting, crystallization, and solid-solid phase transitions. wikipedia.orgresearchgate.net For long-chain molecules like dihexadecyl disulfide, DSC can provide detailed information about the transitions between different crystalline polymorphs and the transition from a solid to a liquid state (melting). The resulting DSC thermogram shows endothermic peaks for processes that absorb heat (like melting) and exothermic peaks for those that release heat (like crystallization). researchgate.netnih.gov

In the context of materials science, DSC has been used to study the thermal behavior of gold nanoparticles capped with ligands similar to dihexadecyl disulfide. uow.edu.au The analysis can reveal the heat flow associated with the sintering of these nanoparticles, which is influenced by the thermal properties of the organic capping layer. uow.edu.au For lipids and surfactants with long alkyl chains, such as dioctadecyldimethylammonium chloride, DSC is used to investigate the gel-to-liquid crystalline phase transition. nih.gov These studies show that the transition temperature (Tm) can be influenced by factors like vesicle curvature and the nature of the counterion. nih.gov

The table below outlines the types of information that can be obtained from DSC analysis of long-chain disulfide systems.

DSC MeasurementProperty CharacterizedSignificance for Dihexadecyl DisulfideReference(s)
Melting Temperature (Tm) The temperature at which the material transitions from a solid to a liquid. wikipedia.orgA fundamental physical property of dihexadecyl disulfide, indicating its thermal stability. wikipedia.org
Enthalpy of Fusion (ΔHfus) The amount of energy required to melt the sample.Provides insight into the degree of crystallinity and the strength of intermolecular forces. technologynetworks.comnih.gov
Crystallization Temperature (Tc) The temperature at which the material crystallizes from the molten state upon cooling. wikipedia.orgCharacterizes the solidification behavior of dihexadecyl disulfide. wikipedia.org
Polymorphic Transitions Endothermic or exothermic peaks corresponding to transitions between different solid crystalline forms. researchgate.netReveals the existence of different packing arrangements of dihexadecyl disulfide molecules in the solid state. researchgate.net

By analyzing these parameters, DSC provides a comprehensive understanding of the phase behavior and thermal stability of dihexadecyl disulfide and related materials. nih.gov

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in assessing the redox activity of disulfide compounds. These techniques probe the electron transfer processes that are fundamental to the chemical behavior of the disulfide bond.

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. als-japan.com By scanning the potential of an electrode and measuring the resulting current, CV can quickly determine the oxidation and reduction potentials of a compound and provide information on the stability of the products formed during the electrochemical reaction. als-japan.com The process is typically conducted in a three-electrode cell, consisting of a working electrode, a reference electrode, and a counter electrode, all immersed in a solution of the analyte in a suitable electrolyte. google.com For a reversible electrochemical process, the standard redox potential (E⁰) can be estimated from the average of the anodic (Epa) and cathodic (Epc) peak potentials. google.com

In the context of dihexadecyl disulfide, while direct studies are limited, research on related systems provides valuable insights. For instance, a composite film made of acetylene (B1199291) black and dihexadecyl hydrogen phosphate has been used to modify a glassy carbon electrode for the determination of other compounds. dphen1.com In that study, the electrochemical behavior of the modified electrode was investigated using cyclic voltammetry. The composite film, containing the long dihexadecyl alkyl chains, demonstrated significant electrocatalytic activity, enhancing the oxidation peak current and lowering the overpotential of the target analyte. dphen1.com

The electrochemical process for a disulfide (RSSR) generally involves the reduction of the S-S bond to form two thiolates (RS⁻), a process that can be reversed upon oxidation. CV measurements can quantify the potential at which this redox event occurs. The peak potentials observed in a cyclic voltammogram are key descriptors for such systems. researchgate.net For irreversible or quasi-reversible systems, where distinct forward and reverse peaks may not be well-defined, other parameters like inflection-point potentials can provide the best characterization of the redox couple. researchgate.net The study of organo-disulfide redox-active particles confirms that CV can verify the redox behavior, such as the reduction of the disulfide bond. uchicago.edu

Table 1: Parameters in Cyclic Voltammetry for Dihexadecyl Systems

ParameterDescriptionRelevance to Dihexadecyl Disulfide
Anodic Peak Potential (Epa)The potential at which the maximum oxidation current is observed.Indicates the potential required to oxidize the corresponding thiolate back to the disulfide.
Cathodic Peak Potential (Epc)The potential at which the maximum reduction current is observed.Indicates the potential required to reduce the S-S bond of dihexadecyl disulfide.
Standard Redox Potential (E⁰)Calculated as (Epa + Epc) / 2 for a reversible system. google.comProvides a fundamental thermodynamic measure of the redox activity of the disulfide/thiolate couple.
Scan Rate (v)The rate at which the potential is swept (e.g., in mV/s).Affects the peak current and can be used to study reaction kinetics. For adsorption-controlled processes, the peak current is proportional to the scan rate. dphen1.com

Other Advanced Spectroscopic and Analytical Methods

Beyond electrochemical analysis, a suite of spectroscopic and analytical techniques is essential for a full characterization of dihexadecyl disulfide, from its electronic properties and surface behavior to its molecular identity and role in complex structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an absorption spectroscopy technique that provides information about the electronic transitions within a molecule. ijprajournal.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uzh.ch For disulfide compounds, the key chromophore is the S-S bond. The wavelength of maximal absorbance (λmax) for disulfides is highly dependent on the C–S–S–C dihedral angle due to stereoelectronic effects. nih.gov

Aliphatic disulfides like dihexadecyl disulfide are characterized by two main types of electronic transitions in the UV region:

n → σ : This transition involves the excitation of a non-bonding electron (from a lone pair on a sulfur atom) into an antibonding sigma orbital (σ) of the S-S bond. These transitions are typically weak and occur at longer wavelengths.

σ → σ : This transition involves the excitation of an electron from a bonding sigma orbital (σ) to an antibonding sigma orbital (σ) of the S-S bond. These transitions are more intense and occur at shorter wavelengths, often in the far-UV region. osti.gov

Studies on various disulfide compounds have shown that the λmax can vary widely, generally from 250 nm up to 500 nm for strained or cyclic systems. nih.gov For simple, unstrained aliphatic disulfides, the n → σ* transition typically results in a broad, weak absorption band around 250 nm. osti.gov The exact position and intensity of these absorption bands provide a signature for the disulfide bond and can be influenced by the molecular environment. nih.gov

Table 2: Expected Electronic Transitions for Dihexadecyl Disulfide

Electronic TransitionOrbitals InvolvedGeneral Wavelength RegionCharacteristics
n → σNon-bonding (S lone pair) to S-S antibonding~250 nmWeak intensity, broad absorption band. osti.gov
σ → σS-S bonding to S-S antibonding< 200 nm (Far-UV)High intensity.

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Surface Adsorption

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to study the vibrational modes of molecules adsorbed on a solid surface. wikipedia.orglew.ro The technique involves directing a beam of low-energy, monochromatic electrons at a surface and analyzing the energy of the scattered electrons. lew.ro The energy lost by the electrons corresponds to the vibrational frequencies of the surface atoms or the adsorbed molecules, providing detailed information about the adsorbate's chemical nature, bonding geometry, and orientation. researchgate.netupmc.fr

HREELS is particularly well-suited for studying the formation of self-assembled monolayers (SAMs). Research on the self-assembly of long-chain disulfides on gold substrates highlights the utility of such surface analytical methods. For instance, studies comparing dioctadecyl disulfide (a longer-chain analog) with shorter-chain disulfides have revealed different assembly behaviors. Dioctadecyl disulfide transitions from a disordered, gauche-rich phase to a crystalline monolayer on gold, a behavior not observed in dihexadecyl disulfide under similar conditions. HREELS would be instrumental in such a study to identify the specific vibrational modes (e.g., C-H stretching, CH₂ scissoring, S-S stretching) and their energy shifts upon adsorption. These vibrational spectra would confirm the molecular orientation (e.g., tilt angle of the alkyl chains) and the nature of the sulfur-gold bond, thereby elucidating the structure of the adsorbed layer.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for the definitive identification and purity assessment of compounds. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of a compound's molecular weight with high precision. mdpi.com For dihexadecyl disulfide, MS would be used to confirm its molecular formula (C₃₂H₆₆S₂) by identifying the molecular ion peak corresponding to its calculated molecular weight.

Furthermore, MS, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for purity assessment. researchgate.net This hyphenated technique separates the main compound from any impurities, such as starting materials (1-hexadecanethiol) or byproducts, before they enter the mass spectrometer. The resulting chromatogram shows peaks for each component, and the mass spectrum of each peak confirms its identity. The purity of the dihexadecyl disulfide sample can be quantified by comparing the area of its chromatographic peak to the total area of all peaks. google.com High-resolution mass spectrometry can further confirm the elemental composition by providing highly accurate mass measurements. researchgate.net

Table 3: Mass Spectrometry Data for Dihexadecyl Disulfide

ParameterInformation ProvidedExpected Value/Result for Dihexadecyl Disulfide
Molecular FormulaThe elemental composition of the molecule.C₃₂H₆₆S₂
Monoisotopic MassThe exact mass of the molecule calculated using the mass of the most abundant isotope of each element.514.4660 g/mol
Molecular Ion Peak [M]⁺The m/z value corresponding to the intact molecule with one positive charge.~514.5
Purity Assessment (via LC-MS)The relative percentage of the target compound in a sample.Determined by the relative peak area in the chromatogram. google.com

Circular Dichroism (CD) Spectroscopy for Self-Assembly Structural Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is an exceptionally sensitive technique for investigating the structure of chiral materials and monitoring conformational changes, particularly in the context of molecular self-assembly. rsc.orgfrontiersin.org CD is widely used to determine the secondary structure of proteins and nucleic acids, which are inherently chiral. creative-proteomics.com For instance, α-helical structures show characteristic negative peaks at 222 nm and 208 nm. nih.gov

Supramolecular Architectures and Self Assembly Phenomena Involving Dihexadecyl Disulfide

Formation and Structural Characteristics of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are molecular assemblies that form spontaneously on surfaces. For molecules like dihexadecyl disulfide, the process is driven by the strong affinity of the sulfur headgroup for certain substrates and the van der Waals interactions between the long alkyl chains. uni-tuebingen.deethz.ch

Adsorption Processes on Crystalline and Amorphous Substrates (e.g., Au(111), Graphite)

The adsorption of dialkyl disulfides, such as dihexadecyl disulfide, is highly dependent on the substrate.

On Gold (Au(111)) : The process on a crystalline Au(111) surface is typically dissociative. acs.orgacs.org The sulfur-sulfur (S-S) bond in the dihexadecyl disulfide molecule cleaves upon adsorption, leading to the formation of two hexadecylthiolate (C16H33S-) species chemisorbed onto the gold surface. acs.orgacs.org This process results in a highly ordered and densely packed monolayer. researchgate.net The initial adsorption step involves the binding of the thiol to the metal, which is then followed by the loss of a proton in a two-step process for alkanethiols. researchgate.net For disulfides, this chemisorption is suggested to be faster than for corresponding thiols in the gas phase, as it does not require the breaking of an S-H bond. uni-tuebingen.de

On Graphite (B72142) : In contrast, the adsorption on a graphite surface is nondissociative. acs.orgacs.org The dihexadecyl disulfide molecules remain intact and form a well-ordered, long-range monolayer through physisorption. acs.orgacs.org The ordering is driven by van der Waals forces between the alkyl chains and between the molecules and the graphite surface. acs.org Scanning tunneling microscopy (STM) has shown that these SAMs display a uniform striped pattern related to the molecular length. acs.orgacs.org

Impact of Alkyl Chain Length and Structural Variations on SAM Formation

The length of the alkyl chains is a critical factor in the formation and stability of SAMs.

Intermolecular Interactions : The C16 alkyl chains of dihexadecyl disulfide contribute significantly to the stability and order of the resulting SAM. The van der Waals forces between adjacent long alkyl chains are substantial, promoting a high degree of lateral order and leading to densely packed, stable monolayers. researchgate.netaip.org Longer chains generally result in more ordered and robust films compared to their shorter-chain counterparts because the increased chain-chain interactions overcome thermal disorder. ethz.chresearchgate.netaip.org

Structural Ordering : Studies comparing different alkyl chain lengths show that longer chains lead to more crystalline-like, upright molecular orientations on the substrate. aip.orgnih.gov For instance, short-chain thiols (with two carbon atoms) may adopt a lying-down configuration, whereas longer chains (three or more carbons) tend to stand upright to maximize chain-chain interactions. aip.org This results in thicker and more densely packed films for longer chains. nih.gov The stability of SAMs is shown to increase with the length of the alkyl chain. researchgate.net

Alkyl Chain Length (Number of Carbons)Predominant Molecular OrientationRelative Monolayer StabilityKey Driving Interaction
Short (e.g., C2-C6)Lying-down or less orderedLowerSubstrate-molecule interaction
Medium (e.g., C10-C12)Transitioning to uprightIntermediateBalance of substrate and intermolecular forces
Long (e.g., C16-C18)Upright, highly ordered, crystalline-likeHigherIntermolecular van der Waals forces

Ordering, Defects, and Pattern Formation (e.g., Striped Phases) in SAMs

At low surface coverages or during the initial stages of SAM formation, long-chain dialkyl disulfides like dihexadecyl disulfide can form various ordered patterns known as striped phases. acs.orgacs.orgacs.org

Striped Phases : In these phases, the molecules typically lie flat on the substrate surface. acs.orgdoi.org On Au(111), STM studies have observed striped phases formed by C18H37S- moieties after the S-S bond cleavage of the parent disulfide. acs.orgacs.org These patterns exhibit a periodicity that is a function of the molecular length. acs.orgacs.org For alkanethiols on gold, it's often observed that striped phases show corrugation periods twice the length of the molecule due to a head-to-head orientation. researchgate.net With increasing molecular coverage, a phase transition occurs where the molecules lift from a lying-down to a standing-up orientation to form the final dense monolayer. doi.org

Defects : Even in highly ordered SAMs, various types of defects can be present. These include domain boundaries, which separate regions of different molecular packing, and vacancies or pits in the monolayer. The formation of well-ordered structures with large domain sizes can sometimes require specific conditions, such as deposition at elevated temperatures. uni-tuebingen.de

Molecular Recognition and Host-Guest Interactions within Supramolecular Systems

Supramolecular chemistry involves the study of systems based on intermolecular noncovalent bonds. researchgate.net The well-defined surfaces presented by SAMs of dihexadecyl disulfide can be utilized in molecular recognition and host-guest chemistry. While specific studies focusing solely on dihexadecyl disulfide are limited, the principles can be inferred from related systems.

The highly ordered and hydrophobic surface formed by the hexadecyl chains can act as a host environment for the selective binding of guest molecules from a solution or gas phase. The disulfide bond itself can be a site for specific interactions, particularly in systems where redox chemistry is employed. Dynamic combinatorial library (DCL) systems, for example, can utilize thiol-disulfide conversions to generate different molecular assemblies over time. mdpi.com The formation of host-guest complexes is a key principle in building functional supramolecular systems, where a host molecule can selectively bind a specific guest. nankai.edu.cn

Assembly of Nanostructures and Colloidal Systems

Beyond two-dimensional surfaces, dihexadecyl disulfide can participate in the formation of three-dimensional nanostructures in solution.

Formation of Spherical Nanostructures and Micellar Aggregates

Amphiphilic molecules, which possess both hydrophobic and hydrophilic parts, can self-assemble in solution to form aggregates like micelles. nih.govmpg.de While dihexadecyl disulfide is primarily hydrophobic, the disulfide headgroup provides a degree of polarity that can facilitate aggregation in certain solvent systems.

Influence of Disulfide Bonds on Self-Assembled Nanostructure Stability and Morphology

Disulfide bonds are known to be crucial for the formation and stabilization of the three-dimensional structures of proteins. metwarebio.com They contribute significantly to maintaining the correct folding and conformational stability of proteins, particularly those existing in extracellular environments. metwarebio.com This stabilizing effect is not universal; the influence of a disulfide bond is highly context-dependent, capable of increasing or, in some cases, slightly decreasing the mechanical stability of a structure depending on its specific location and the surrounding molecular topology. nih.govnih.gov

In synthetic self-assembled systems involving amphiphiles like dihexadecyl disulfide, the disulfide bond often functions as a cross-linker. For instance, in micellar structures formed from similar disulfide-containing molecules, the oxidation of precursor thiol groups to form disulfide bonds within the core of the micelles significantly enhances their structural stability. nih.gov This cross-linking lowers the critical micelle concentration and makes the assemblies more robust against disruptive environmental conditions. nih.gov The disulfide linkage can play an essential role in balancing the various intermolecular forces at play, which is critical for controlling and promoting the self-assembly process into stable nanomedicines or other functional materials. jst.go.jp

The stability conferred by the disulfide bond is often designed to be reversible. These bonds can be cleaved under specific reducing conditions, such as the high glutathione (B108866) (GSH) concentrations found within tumor cells. jst.go.jp This redox-responsiveness allows for the construction of "smart" nanostructures that are stable under normal physiological conditions but can be selectively disassembled to release an encapsulated payload at a target site. nih.govthno.org The morphology of these assemblies is also guided by the disulfide bond. The bond's specific stereochemistry, which favors a gauche conformation, and its role as a covalent linker between the two alkyl chains impose constraints that direct the packing of the molecules into well-defined shapes, such as spheres or lamellar sheets. jst.go.jp

Research on the self-assembly of dioctadecyl disulfide (a close structural analog) on gold surfaces reveals that the disulfide bond can undergo cleavage upon adsorption, leading to the formation of highly ordered self-assembled monolayers (SAMs) of chemisorbed octadecyl thiolate. acs.orgacs.org This process results in distinct striped-phase morphologies on the surface. acs.orgacs.org In contrast, on less reactive surfaces like graphite, the disulfide bond remains intact, and the molecules physisorb to form different, long-range ordered patterns. acs.orgacs.org This demonstrates that the ultimate stability and morphology of the nanostructure are a result of the interplay between the inherent properties of the disulfide bond and the external environment.

FeatureInfluence of Disulfide BondResearch Finding
Structural Stability Increases stability by acting as a covalent cross-linker within the assembled nanostructure.Cross-linking in micelles reduces the critical micelle concentration and enhances stability in physiological conditions. nih.gov
Mechanical Stability Effect is context-dependent; can increase or decrease unfolding forces depending on molecular topology.In proteins, disulfide bonds can increase mechanical stability by up to 30% or decrease it by 15%, depending on their position. nih.govnih.gov
Morphology Directs molecular packing through conformational constraints and by mediating interaction with substrates.On gold surfaces, S-S bond cleavage leads to the formation of striped phases of chemisorbed thiolates. acs.orgacs.org
Responsiveness Confers redox sensitivity, allowing for controlled disassembly in specific chemical environments.Disulfide-linked nanocarriers can be designed to release drugs in the reducing environment of tumor cells. jst.go.jpthno.org

Dynamic Covalent Chemistry and Reversible Self-Assembly Paradigms

Dynamic Covalent Chemistry (DCvC) is a powerful strategy that merges the strength and directionality of covalent bonding with the reversibility and error-correcting nature of supramolecular interactions. researchgate.netfrontiersin.org The disulfide bond is a cornerstone of DCvC, primarily through the mechanism of thiol-disulfide exchange. wikipedia.orgrsc.org This reversible reaction allows for the cleavage and reformation of covalent bonds under equilibrium conditions, enabling the synthesis of complex, thermodynamically stable architectures from simpler building blocks. researchgate.net

The paradigm of reversible self-assembly using dihexadecyl disulfide leverages this dynamic nature. In a given system, the disulfide bonds can be reversibly broken and formed, allowing the molecular components to rearrange themselves into the most thermodynamically favorable supramolecular structure. frontiersin.org This process of "error-checking" and self-correction is a hallmark of DCvC and is difficult to achieve with traditional, irreversible covalent synthesis. researchgate.net

The reversibility of the disulfide linkage can be triggered by various stimuli:

Redox-Triggered Assembly/Disassembly: The most common trigger involves changing the redox potential of the environment. The presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (GSH) shifts the equilibrium towards the free thiol form, leading to the disassembly of the supramolecular structure. Conversely, an oxidizing environment can promote the formation of disulfide bonds, driving the assembly process. nih.gov This is the principle behind many stimuli-responsive drug delivery systems. nih.govub.edu

Photo-Triggered Dynamics: Recent advancements have shown that disulfide exchange can be initiated by light. UV light can induce the homolytic cleavage of the S-S bond, creating thiyl radicals that can then participate in exchange reactions. rsc.org This offers spatial and temporal control over the dynamic system, allowing for the construction of photo-responsive materials. rsc.org

Catalyst-Mediated Exchange: The rate of thiol-disulfide exchange can be controlled through catalysis. For example, the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to efficiently mediate the dynamic interchange, allowing for rapid synthesis at room temperature. nih.gov

This dynamic capability allows for the creation of adaptable materials and systems. Covalent Adaptable Networks (CANs), or vitrimers, are a class of polymers that utilize dynamic bonds like disulfides to combine the properties of thermosets and thermoplastics. At elevated temperatures, the disulfide exchange allows the network to be reprocessed and reshaped, while at operational temperatures, the bonds are stable, providing robust mechanical properties.

Intermolecular Forces Governing Self-Assembly and Supramolecular Organization

While the disulfide bond provides a crucial covalent and dynamic element, the primary driving forces for the self-assembly of dihexadecyl disulfide are a combination of weaker intermolecular interactions. These forces collectively guide the molecules to organize into well-defined supramolecular structures. numberanalytics.com

The key intermolecular forces at play include:

Van der Waals Forces: The two long C16 alkyl chains are the dominant feature of the molecule. The cumulative effect of van der Waals interactions between the methylene (B1212753) (-CH2-) groups of adjacent molecules is the most significant contributor to the stabilization of the assembled structure. researchgate.net These forces are highly distance-dependent and drive the molecules to pack closely together in an ordered, often all-trans, configuration to maximize contact area, similar to the formation of crystalline phases in alkanes. nist.gov

Hydrophobic Effect: In aqueous or polar environments, the hydrophobic alkyl chains are driven to aggregate to minimize their contact with the solvent. This effect is a primary driver for the formation of core-shell structures like micelles or vesicles, where the hydrophobic chains of dihexadecyl disulfide form the core, and any polar head groups would be exposed to the aqueous phase. thno.org The strength of this hydrophobic force is a key factor in the stability of the resulting nanoassemblies. thno.org

Other Interactions: While dominated by van der Waals and hydrophobic forces, other subtle interactions can also influence the final structure. In complex systems or co-assemblies, forces like hydrogen bonding or π-stacking (if aromatic moieties are present) can provide additional directionality and stability. jst.go.jpthno.org

The interplay of these forces dictates the phase behavior observed during self-assembly. For example, in the self-assembly of dioctadecyl disulfide on gold from an ethanol (B145695) solution, a two-phase process is observed. nist.gov Initially, a disordered, liquid-like phase forms at low surface coverage. In this phase, the alkyl chains have significant gauche defects. nist.gov As the surface coverage increases, a phase transition occurs to a well-ordered, crystalline phase where the alkyl chains are erect and in an all-trans configuration, maximizing the van der Waals interactions. nist.gov

Intermolecular ForceDescriptionRole in Self-Assembly of Dihexadecyl Disulfide
Van der Waals Forces Weak, short-range attractions between temporary dipoles in adjacent nonpolar molecules.The primary stabilizing force between the long hexadecyl chains, promoting close, ordered packing in an all-trans configuration. researchgate.netnist.gov
Hydrophobic Effect The tendency of nonpolar molecules to aggregate in an aqueous solution to minimize contact with water molecules.A major driving force for assembly in polar solvents, leading to the formation of core-shell structures like micelles. thno.org
Substrate Interactions Forces between the disulfide molecule and a solid surface (e.g., gold).Can lead to dissociative chemisorption, where the S-S bond breaks to form strong Au-S bonds, dictating the monolayer structure. acs.orgacs.org

Applications of Dihexadecyl Disulfide in Advanced Materials and Nanotechnology

Surface Engineering and Functionalization via Self-Assembly Principles

The spontaneous formation of ordered, molecularly thin films, known as self-assembled monolayers (SAMs), is a cornerstone of surface engineering. researchgate.net Dihexadecyl disulfide is an exemplary molecule for creating such monolayers, particularly on metal and semiconductor surfaces. The process typically involves the cleavage of the disulfide (S-S) bond and the formation of a strong bond between the sulfur and the substrate, such as a gold-sulfur (Au-S) bond. acs.org The long hexadecyl chains then align, driven by van der Waals interactions, to form a densely packed, ordered layer.

The formation of dihexadecyl disulfide SAMs on surfaces like gold is a well-studied phenomenon. acs.orgnist.gov These monolayers can fundamentally alter the surface properties, such as wettability, adhesion, and electronic characteristics. researchgate.netmdpi.com The long alkyl chains of dihexadecyl disulfide create a hydrophobic surface, which can be valuable in applications requiring water repellency or controlled interfacial interactions.

On semiconductor surfaces, such as gallium arsenide (GaAs), alkanethiolate monolayers, which can be formed from dialkyl disulfides, have been shown to influence the electronic and chemical passivation of the surface. researchgate.net The structure and ordering of these monolayers are influenced by a balance of forces between the molecules and the substrate lattice. researchgate.net The ability to form well-defined organic layers on semiconductors is critical for the development of advanced electronic devices, where surface states can significantly impact performance. mdpi.com For instance, SAMs can act as ultrathin gate dielectrics or as passivation layers to reduce charge trapping at the semiconductor-dielectric interface. mdpi.com

Research has demonstrated that the formation of these monolayers can be influenced by various factors, including the solvent, temperature, and concentration of the disulfide solution. The resulting SAMs can exhibit complex structures with domains of ordered molecules. researchgate.net

Self-assembled monolayers of long-chain alkyl thiols and disulfides are effective barriers against corrosion. rsc.org The dense, hydrophobic layer formed by dihexadecyl disulfide on a metal surface acts as a physical barrier, preventing corrosive agents from reaching the underlying metal. nih.govresearchgate.net This mechanism is a form of passivation, where the surface is rendered less reactive. mdpi.com

The primary mechanism of corrosion inhibition by such SAMs involves:

Barrier Formation: The closely packed alkyl chains create a non-polar, water-repellent layer that physically blocks electrolytes and corrosive species. tribology.rs

Adsorption: The disulfide group chemisorbs onto the metal surface, forming a stable thiolate layer. researchcommons.org This strong bond is crucial for the durability and effectiveness of the protective film.

Studies on various metal surfaces, including copper and nickel, have shown that SAMs from organosulfur compounds can provide significant protection against corrosion. rsc.orgnih.govresearchgate.net The effectiveness of the inhibition is often correlated with the packing density and order of the alkyl chains; longer chains, like the hexadecyl groups in dihexadecyl disulfide, generally provide better protection due to stronger van der Waals forces, leading to a more impermeable film. nih.gov

Table 1: Corrosion Inhibition Mechanisms of Alkyl Disulfide SAMs

MechanismDescription
Physical Barrier The long, hydrophobic alkyl chains form a densely packed layer that repels water and other corrosive agents from the metal surface.
Chemisorption The disulfide bond cleaves, and the sulfur atoms form strong chemical bonds with the metal substrate, anchoring the protective monolayer.
Electrochemical Inhibition The monolayer blocks active sites on the metal surface, hindering both the anodic and cathodic reactions that drive corrosion.

Stabilization and Functionalization of Nanoparticles

Dihexadecyl disulfide plays a crucial role as a surface ligand in the synthesis and stabilization of various nanoparticles. The disulfide group serves as an effective anchor to the nanoparticle surface, while the long alkyl chains provide colloidal stability, preventing aggregation.

Dihexadecyl disulfide is utilized in the stabilization of gold nanoparticles (AuNPs). researchgate.net During the synthesis or through ligand exchange processes, the disulfide can cap the surface of the AuNPs. nih.gov Upon heating, hexadecylthiol-stabilized AuNPs have been observed to release dihexadecyl disulfide, indicating the formation of the disulfide from the surface-bound thiolates during thermal processing. researchgate.net The volatility of the resulting disulfide can influence the sintering temperature of the nanoparticles, a critical parameter in applications like printed electronics. researchgate.net

The choice of capping agent is paramount as it directs the interaction of the nanoparticles with their environment. nih.gov The long hexadecyl chains of dihexadecyl disulfide render the AuNPs dispersible in non-polar solvents and create a well-defined organic shell around the inorganic core. The reactivity of these capped nanoparticles can be influenced by the aging process, which may involve reorganization of the ligands on the nanoparticle surface. nih.gov

In the realm of semiconductor nanocrystals, surface passivation is critical to preserve their unique quantum-confined optical and electronic properties. Unpassivated surface states can act as traps for charge carriers, quenching photoluminescence and degrading device performance. acs.orgcus.ac.in Dihexadecyl disulfide has been successfully employed for the surface passivation of germanium (Ge) nanocrystals. acs.orgacs.org

One effective method involves the in situ reaction of dihexadecyl disulfide with a reducing agent like diphenylphosphine (B32561) to achieve octadecanethiol passivation of the Ge nanocrystals. acs.orgacs.org This process can be performed either at room temperature or with microwave assistance. Another approach demonstrates that a microwave-assisted reaction of GeI₂ with dihexadecyl disulfide can also lead to thiol-passivated Ge nanocrystals without disrupting their formation. acs.orgacs.org The resulting thiol capping effectively passivates surface defects, which can lead to an observed widening of the bandgap and improved colloidal stability compared to other capping ligands like oleylamine. cus.ac.in The stability of disulfide-passivated germanium surfaces against oxidation in ambient conditions has also been noted, highlighting their effectiveness as passivating agents. nih.gov

Table 2: Methods for Germanium Nanocrystal Passivation with Dihexadecyl Disulfide

MethodDescriptionKey FindingReference
Indirect Ligand Exchange In situ reaction of dihexadecyl disulfide with diphenylphosphine to generate octadecanethiol for passivation.Effective passivation achieved at room temperature or with microwave heating. acs.org, acs.org
Direct Microwave-Assisted Reaction Reaction of a germanium precursor (GeI₂) directly with dihexadecyl disulfide.Achieves thiol passivation without interfering with the formation of Ge nanocrystals. acs.org, acs.org

Polymer Science and Engineering Applications

The incorporation of disulfide bonds into polymer structures is a rapidly growing area of research, enabling the development of dynamic and responsive materials. nanoge.orgrug.nl While direct applications of dihexadecyl disulfide as a monomer are less common than cyclic disulfides, its chemistry is relevant to the functionalization of polymers and surfaces for creating advanced materials. rug.nl

Polymers containing disulfide bonds in their backbone or as cross-linkers can exhibit properties such as self-healing, chemical recyclability, and stimulus responsiveness (e.g., to redox conditions). nanoge.orgrug.nl The principles of disulfide chemistry, exemplified by molecules like dihexadecyl disulfide, are being leveraged to create degradable polyolefins and other smart polymers. umass.edu For instance, the reversible nature of the disulfide bond allows for the design of materials that can be broken down and reformed, contributing to a circular economy for plastics. nanoge.org

Furthermore, the interaction of disulfide-containing molecules with surfaces is a key aspect of creating robust polymer-surface composites, which are important for adhesives and functional coatings. rug.nl The ability of disulfides to anchor to metal surfaces, as seen with gold and other metals, can be used to graft polymers to these surfaces, thereby modifying their properties for specific applications in electronics, biomaterials, and beyond.

Synthesis and Characterization of Poly(disulfide)s

The synthesis of poly(disulfide)s, polymers featuring repeating disulfide linkages in their backbone, is a foundational step in creating redox-responsive materials. While various methods exist for synthesizing poly(disulfide)s, such as oxidative step-growth polymerization of dithiols and ring-opening polymerization of cyclic disulfides, the direct incorporation of a long-chain dialkyl disulfide like dihexadecyl disulfide presents unique synthetic considerations. nih.gov

One theoretical approach for synthesizing polymers incorporating dihexadecyl disulfide involves a condensation polymerization reaction. This could, for instance, involve reacting a di-functionalized hexadecylthiol derivative to form the corresponding dihexadecyl disulfide units within the polymer chain. The characterization of such polymers is crucial to understanding their properties. Key analytical techniques would include:

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymers. Research on other poly(disulfide)s has shown that controlling these parameters is vital for their performance in drug delivery applications. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the successful incorporation of the dihexadecyl disulfide moiety into the polymer backbone. researchgate.net

Thermal Analysis (TGA/DSC): To assess the thermal stability and phase transitions of the resulting polymers, which are important for material processing and application.

While specific studies detailing the synthesis and full characterization of homopolymers made exclusively from dihexadecyl disulfide are not extensively documented in publicly available literature, the principles of poly(disulfide) synthesis provide a clear framework for how such polymers could be created and analyzed. nih.govmdpi.com

Design and Implementation of Redox-Responsive Polymer Systems

The defining feature of polymers containing dihexadecyl disulfide is their potential for redox-responsiveness. The disulfide bond can be cleaved in a reducing environment, such as that found within cells due to the high concentration of glutathione (B108866) (GSH). d-nb.infoencyclopedia.pub This property is the cornerstone for designing intelligent polymer systems.

The design of these systems often involves creating amphiphilic block copolymers where one block is hydrophilic and the other is a hydrophobic block containing dihexadecyl disulfide units. In an aqueous environment, these polymers can self-assemble into nanostructures, such as micelles or polymersomes, with a core that can encapsulate hydrophobic drugs.

The implementation of these redox-responsive systems is primarily in the field of controlled drug release. The stability of the disulfide bond in the relatively low-reducing extracellular environment ensures that the encapsulated cargo is protected during circulation. Upon reaching a target site with a higher reducing potential, such as the intracellular environment of a tumor, the disulfide bonds are cleaved. This leads to the disassembly of the nanostructure and the subsequent release of the encapsulated therapeutic agent. nih.gov

Biomimetic Systems and Advanced Delivery Vehicle Research (Focus on Design Principles)

The long alkyl chains of dihexadecyl disulfide lend a hydrophobic character that is conducive to the formation of structures mimicking biological membranes. This has led to its investigation in the design of advanced delivery vehicles.

Disulfide-Crosslinked Micelles for Controlled Release Studies

A key strategy for enhancing the stability of polymeric micelles for drug delivery is through crosslinking the core or the shell. Disulfide crosslinking offers the advantage of creating a stable structure that can be selectively degraded in a reducing environment.

The design principle for disulfide-crosslinked micelles often involves the synthesis of amphiphilic block copolymers with thiol-functionalized side chains in the core-forming block. nih.gov After self-assembly into micelles, these thiol groups can be oxidized to form disulfide crosslinks, thereby stabilizing the micellar structure. While this method does not directly use dihexadecyl disulfide as a crosslinker, the resulting disulfide bonds within the micelle core serve the same redox-responsive function.

Table 1: Characteristics of Disulfide-Crosslinked Micelles for Controlled Release

FeatureDescriptionResearch Finding
Stability Enhanced structural integrity in physiological conditions, preventing premature drug release.Disulfide cross-linking significantly increases the stability of micelles against dilution and physiological conditions compared to non-crosslinked counterparts. nih.govescholarship.org
Drug Loading Capacity to encapsulate hydrophobic therapeutic agents within the micellar core.High drug loading capacities have been achieved with various chemotherapeutic agents. escholarship.orgnih.gov
Release Mechanism Triggered by the high concentration of reducing agents like glutathione (GSH) in the intracellular environment.The cleavage of disulfide bonds in the presence of GSH leads to the destabilization of the micelle and the release of the encapsulated drug. d-nb.infonih.gov

The controlled release from these micelles is a direct consequence of the cleavage of the disulfide bonds. In vitro studies have demonstrated that the release of encapsulated drugs is significantly accelerated in the presence of reducing agents at concentrations mimicking the intracellular environment. nih.gov

Cell-Penetrating Poly(disulfide)s and Investigations into Intracellular Delivery Mechanisms

Cell-penetrating poly(disulfide)s (CPDs) represent an innovative approach for delivering therapeutic molecules directly into the cytoplasm, bypassing the endosomal pathway which often leads to degradation of the payload. nih.gov The general principle involves polymers with repeating disulfide bonds in their backbone and cationic side groups that facilitate interaction with and penetration of the cell membrane. researchgate.net

The proposed mechanism for the cellular uptake of some CPDs involves a thiol-mediated process. nih.gov The disulfide bonds in the polymer can interact with thiols on the cell surface, initiating a cascade of disulfide exchange reactions that facilitate the translocation of the polymer across the cell membrane. Once inside the cell, the high concentration of glutathione leads to the rapid depolymerization of the CPD, releasing the cargo and breaking down the polymer into smaller, less toxic fragments. researchgate.net

Computational and Theoretical Perspectives on Dihexadecyl Disulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic structure and intrinsic reactivity of dihexadecyl disulfide. mdpi.com These methods, which solve the Schrödinger equation for a given molecular system, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) has become a widely used method for studying the properties of molecules like dihexadecyl disulfide due to its balance of accuracy and computational cost. mdpi.comnih.gov DFT calculations can predict a range of molecular properties, including optimized geometries (bond lengths and angles), vibrational frequencies, and dipole moments. mdpi.com These parameters are crucial for understanding the molecule's structure-activity relationships. mdpi.com

For long-chain disulfides, DFT is instrumental in exploring reaction pathways, such as the cleavage of the disulfide bond. Studies on related disulfide systems have used DFT to investigate the thermodynamics and kinetics of various reactions. mdpi.com For instance, DFT calculations can elucidate the reaction mechanisms of disulfide reduction, which is critical for applications in drug delivery and materials science. nih.gov The choice of functional and basis set is critical for the accuracy of DFT results, and methods like B3LYP are commonly employed for studying reaction mechanisms and molecular spectroscopy. mdpi.com

The following table summarizes key molecular properties of a simplified disulfide model, dimethyl disulfide, often used in foundational theoretical studies, which can be extrapolated to understand the behavior of the disulfide group in larger molecules like dihexadecyl disulfide.

PropertyCalculated Value (Exemplary)Significance
S-S Bond Length~2.04 ÅInfluences bond strength and reactivity.
C-S-S-C Dihedral Angle~85-90°Determines the overall molecular conformation.
Ionization PotentialVaries with functionalRelates to the ease of electron removal.
Electron AffinityVaries with functionalIndicates the ability to accept an electron.

Note: Specific values for dihexadecyl disulfide would require dedicated DFT calculations.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of dihexadecyl disulfide. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For disulfides, the HOMO and LUMO are often localized on the sulfur atoms and the S-S bond. researchgate.net This localization dictates the molecule's behavior in redox reactions and its interaction with metal surfaces. researchgate.net Computational methods like time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption of light at specific wavelengths (UV-Vis spectrum). rsc.org For dimethyl disulfide, a model for larger dialkyl disulfides, calculations have been performed to understand its photodissociation, revealing the involvement of several excited electronic states. rsc.org These theoretical spectra can be compared with experimental data to validate the computational models. rsc.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Self-Assembly Processes

While quantum mechanics provides detailed electronic information, it is computationally expensive for large molecules like dihexadecyl disulfide. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally feasible alternative for studying the conformational landscape and dynamic behavior of large systems. molssi.org

MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. schrodinger.com This allows for rapid energy minimization and conformational searching, identifying stable low-energy structures of dihexadecyl disulfide. schrodinger.com

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time. magtech.com.cnnih.gov This is particularly valuable for understanding:

Conformational Flexibility : The long hexadecyl chains can adopt various conformations, including all-trans and gauche defects. MD simulations can quantify the population of these conformers and the dynamics of their interconversion. nih.gov

Self-Assembly : MD simulations are a powerful tool to study the spontaneous organization of dihexadecyl disulfide molecules into larger structures, such as monolayers on surfaces or micelles in solution. nih.govresearchgate.netfrontiersin.org These simulations can reveal the driving forces for self-assembly, such as van der Waals interactions between the alkyl chains.

Research on the closely related dioctadecyl disulfide has shown that its long alkyl chains predominantly adopt all-trans conformations in crystalline phases.

Modeling of Interfacial Adsorption and Interactions on Substrates

The interaction of dihexadecyl disulfide with surfaces, particularly gold, is a key aspect of its application in self-assembled monolayers (SAMs). Computational modeling provides a molecular-level understanding of the adsorption process.

Upon adsorption on a gold surface, the disulfide bond of dialkyl disulfides typically cleaves, forming two gold-thiolate bonds. aps.orgresearchgate.net Theoretical models can investigate:

Adsorption Energetics : Calculating the binding energy of the hexadecylthiolate to the gold surface. DFT calculations on model systems like methylthiolate on gold have shown binding energies of approximately 0.6 eV. aps.org

Monolayer Structure : Predicting the packing and orientation of the hexadecyl chains in the resulting SAM. For long-chain thiols, the chains tend to be tilted with respect to the surface normal to maximize van der Waals interactions.

Kinetics of Adsorption : While challenging, advanced simulation techniques can model the rate of monolayer formation. Studies on dioctadecyl disulfide on gold have shown that the adsorption kinetics can be described by a Langmuir model, where the rate is proportional to the free surface area. nist.gov

In-situ spectroscopy studies of dioctadecyl disulfide on gold reveal a transition from a disordered, gauche-rich phase at low coverage to a crystalline, all-trans monolayer at full coverage. acs.org

Theoretical Investigations of Reaction Mechanisms and Kinetics (e.g., S_N2 Reactions)

The disulfide bond is susceptible to cleavage through various reaction mechanisms, with the bimolecular nucleophilic substitution (S_N2) reaction being particularly important. nih.gov Theoretical calculations are crucial for elucidating the intricate details of these reactions. nih.gov

For the S_N2 reaction at a sulfur atom, a nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the displacement of a thiolate leaving group. nih.govnih.gov Quantum chemical calculations can:

Determine Transition State Structures : Identify the high-energy intermediate structure that connects reactants and products. nih.gov For the S_N2 reaction of disulfides, the transition state is typically a linear trisulfide-like species. nih.gov

Calculate Activation Barriers : Determine the energy required to reach the transition state, which governs the reaction rate. ub.eduresearchgate.net

Analyze Solvent Effects : Investigate how the surrounding solvent influences the reaction energetics. nih.gov

Studies on disulfide bond reduction have shown that the preferred reaction pathway can change depending on external factors like mechanical force. ub.edu For instance, a bimolecular S_N2 attack can be the favored mechanism at low forces, while unimolecular C-S bond rupture may dominate at higher forces. ub.edu

Predictive Modeling of Supramolecular Behavior and Structure-Function Relationships

A major goal of computational modeling is to predict the collective behavior of molecules and to establish clear relationships between a molecule's structure and the properties of the resulting supramolecular assembly. For dihexadecyl disulfide, this involves predicting how its molecular features translate into the characteristics of its self-assembled structures.

By combining the insights from quantum mechanics, molecular dynamics, and interfacial modeling, it is possible to build predictive models for:

Monolayer Quality : How changes in the alkyl chain length or the introduction of functional groups would affect the order and stability of the resulting SAM.

Dynamic Properties : Predicting the response of a dihexadecyl disulfide-based material to external stimuli, such as temperature or the presence of a reducing agent. frontiersin.org

Interactions with Other Molecules : Modeling how a dihexadecyl disulfide monolayer would interact with analytes in a sensor application or with biological molecules in a biocompatible coating.

These predictive models are invaluable for the rational design of new materials with tailored properties, reducing the need for extensive trial-and-error experimentation.

Emerging Research Directions and Future Outlook for Dihexadecyl Disulfide

Dihexadecyl disulfide, a symmetrical disulfide with two sixteen-carbon alkyl chains, is gaining attention in materials science and biotechnology. Its unique structure, combining long hydrophobic chains with a redox-active disulfide linkage, positions it as a valuable molecular building block. This article explores the emerging research directions and future outlook for this compound, focusing on novel functionalization, self-assembly, mechanistic understanding of its core chemical bond, potential applications, and sustainable production methods.

Q & A

Q. What strategies optimize the incorporation of dihexadecyl disulfide into stimuli-responsive biomaterials?

  • Answer : Use atom-transfer radical polymerization (ATRP) to graft disulfide-containing monomers onto polymer backbones. Redox responsiveness is tested via oscillatory rheology under reducing/oxidizing conditions. In vitro release studies (e.g., using model drugs like doxorubicin) quantify stimuli-triggered payload delivery .

Methodological Considerations

Q. What are the limitations of X-ray crystallography in resolving disulfide bond conformations in dihexadecyl disulfide crystals?

  • Answer : Flexibility of alkyl chains complicates crystallization. Low-resolution structures may misassign bond angles. Complementary techniques like small-angle X-ray scattering (SAXS) or molecular dynamics simulations improve accuracy by modeling dynamic conformations .

Q. How should researchers adjust LC-HRMS parameters to detect trace disulfide degradation products?

  • Answer : Employ hydrophilic interaction liquid chromatography (HILIC) to retain polar degradation byproducts. Set MS to negative ion mode with enhanced resolution (≥60,000 FWHM). Use isotopic labeling (e.g., 34^{34}S) to distinguish degradation peaks from background noise .

Data Interpretation and Validation

Q. How can machine learning models improve disulfide bond prediction in dihexadecyl disulfide-containing macromolecules?

  • Answer : Train neural networks on curated datasets (e.g., Protein Data Bank entries) to predict bond probabilities based on amino acid proximity and solvent accessibility. Validate against experimental MS/MS data, prioritizing high-confidence peptides with Mascot scores ≥30 .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in dihexadecyl disulfide synthesis?

  • Answer : Multivariate analysis (e.g., PCA) identifies critical process parameters (CPPs). Design of experiments (DoE) with response surface methodology (RSM) optimizes yield and purity. Control charts (e.g., X-bar and R charts) monitor process stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disulfide, dihexadecyl
Reactant of Route 2
Reactant of Route 2
Disulfide, dihexadecyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.